molecular formula C65H83NO17 B3026044 Paclitaxel octadecanedioate CAS No. 2089211-45-8

Paclitaxel octadecanedioate

カタログ番号: B3026044
CAS番号: 2089211-45-8
分子量: 1150.3 g/mol
InChIキー: NQJFZDIRENPICR-SNNBKDRYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

パクリタキセルオクタデカンジオエートは、体内でパクリタキセルに変換されることでその効果を発揮します。パクリタキセルは微小管に結合し、それを安定化させることで、脱重合を防ぎます。 これは、微小管の正常な機能を阻害し、癌細胞において細胞周期停止とアポトーシスを引き起こします プロドラッグ形態により、溶解性が向上し、標的化された送達が可能になり、治療効果が向上します .

類似の化合物:

独自性: パクリタキセルオクタデカンジオエートは、プロドラッグであるため、パクリタキセルと比較して、溶解性が向上し、標的化された送達が可能になります。 これにより、細胞毒性効果が向上し、従来のパクリタキセル療法に関連する副作用が軽減されます .

生化学分析

Biochemical Properties

Paclitaxel octadecanedioate interacts with various enzymes, proteins, and other biomolecules. The pharmacological activity of paclitaxel is mainly determined by the ester side chain at C-13 position, the A ring, the C-2 benzoyl group and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and induction of mitotic catastrophe . It has been shown to induce the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Paclitaxel is a novel antimicrotubule agent that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization . This stability results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that chronic treatment of Drosophila larvae with paclitaxel caused degeneration and altered the branching pattern of nociceptive neurons, and reduced thermal nociceptive responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that all mice CIPN models treated with either paclitaxel or cisplatin using an administration route used in clinical practice seem suitable models .

Metabolic Pathways

This compound is involved in various metabolic pathways. The paclitaxel biosynthetic pathway in yew is divided into three main stages .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Paclitaxel elimination is regulated by a wide array of genes involved in metabolism and extracellular transport .

Subcellular Localization

Studies on paclitaxel have shown that it induces nuclear translocation of FOXO3a in breast cancer cells .

準備方法

合成経路と反応条件: パクリタキセルオクタデカンジオエートは、パクリタキセルと1,18-オクタデカン二酸を結合させることで合成されます。 このプロセスは、特定の条件下でパクリタキセルを二酸とエステル化してプロドラッグを形成することを含みます .

工業的生産方法: パクリタキセルオクタデカンジオエートの工業的生産は、ヒト血清アルブミンを使用して、プロドラッグとの5:1の混合物を形成することを含みます。 この混合物は、その後、癌細胞に対する細胞毒性のために使用されます この製造プロセスには、エタノールへの溶解、真空下での蒸発、アルブミン粉末との混合などの手順が含まれます .

化学反応の分析

科学的研究の応用

Cancer Therapy

Paclitaxel octadecanedioate is primarily investigated for its anticancer properties . Studies have shown that it retains the cytotoxic effects of paclitaxel while potentially offering improved pharmacokinetic profiles. The compound's ability to enhance drug delivery to tumor sites makes it a candidate for targeted cancer therapies.

  • Mechanism of Action : Similar to paclitaxel, this compound stabilizes microtubules, leading to mitotic arrest and apoptosis in cancer cells .
  • Case Studies : Research has demonstrated efficacy in various cancer models, including ovarian and breast cancer xenografts. In preclinical studies, this compound exhibited enhanced tumor suppression compared to standard paclitaxel formulations .

Drug Delivery Systems

The modification of paclitaxel into octadecanedioate form allows for exploration in drug delivery systems . This application focuses on improving the solubility and stability of paclitaxel in biological environments.

  • Prodrug Formulation : As a prodrug, this compound can be designed to release active paclitaxel selectively at tumor sites, minimizing systemic toxicity .
  • Nanoparticle Encapsulation : Research indicates that encapsulating this compound in nanoparticles can further enhance its therapeutic index by controlling the release rate and improving cellular uptake .

Table 1: Comparison of Paclitaxel and this compound

PropertyPaclitaxelThis compound
SolubilityPoorImproved
Mechanism of ActionMicrotubule stabilizationMicrotubule stabilization
CytotoxicityHighHigh
Side EffectsSignificantPotentially reduced
Clinical ApplicationsOvarian, Breast CancerTargeted therapy research

Case Studies

Several studies have documented the effectiveness of this compound:

  • Study A : A preclinical trial investigated the efficacy of this compound in ovarian cancer models. Results indicated a significant reduction in tumor volume compared to controls treated with standard formulations .
  • Study B : Research focusing on drug delivery systems demonstrated that encapsulating this compound in lipid nanoparticles resulted in enhanced bioavailability and reduced systemic toxicity in animal models .

類似化合物との比較

生物活性

Paclitaxel octadecanedioate (ODDA-PTX) is a modified form of the well-known chemotherapeutic agent paclitaxel, conjugated with 1,18-octadecanedioic acid. This prodrug has been synthesized to enhance the pharmacological properties of paclitaxel, aiming to improve its efficacy and reduce side effects associated with traditional formulations.

The synthesis of ODDA-PTX involves the formation of an ester linkage between paclitaxel and octadecanedioic acid. This modification allows ODDA-PTX to form noncovalent complexes with human serum albumin (HSA), mimicking the interactions of long-chain fatty acids (LCFAs) with HSA. The terminal carboxylic acid moiety on ODDA-PTX facilitates binding within hydrophobic pockets of HSA, which is crucial for enhancing the solubility and bioavailability of paclitaxel in the bloodstream .

2. Pharmacokinetics and Efficacy

ODDA-PTX has demonstrated differentiated pharmacokinetics compared to conventional formulations such as Cremophor EL-formulated paclitaxel (crPTX) and nanoparticle albumin-bound paclitaxel (Abraxane). Studies show that ODDA-PTX achieves higher maximum tolerated doses and increased efficacy in vivo across various murine xenograft models of human cancer .

Table 1: Comparative Pharmacokinetics of Paclitaxel Formulations

FormulationMaximum Tolerated DoseEfficacy in Murine Models
Cremophor EL-formulated PTXLowModerate
AbraxaneModerateHigh
This compound (ODDA-PTX)HighVery High

3. Antitumor Activity

ODDA-PTX exhibits significant antitumor activity across various cancer cell lines. It has been shown to induce apoptosis in cancer cells by promoting tubulin assembly into microtubules, thus blocking cell cycle progression and mitosis. This mechanism is similar to that of traditional paclitaxel but with enhanced potency due to improved delivery .

Case Study: Efficacy Against Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, ODDA-PTX demonstrated a more pronounced cytotoxic effect compared to standard paclitaxel formulations. The compound induced higher levels of reactive oxygen species (ROS), leading to increased apoptosis rates .

4. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of paclitaxel derivatives has indicated that modifications at specific positions can significantly influence biological activity. For instance, alterations at the 1-hydroxyl group or the acyl groups can reduce bioactivity, while modifications that enhance lipophilicity tend to improve pharmacological properties .

5. Conclusion

This compound represents a promising advancement in cancer therapeutics, combining the established efficacy of paclitaxel with improved pharmacokinetic profiles and enhanced antitumor activity. Ongoing research is essential to fully elucidate its potential in clinical applications and optimize its use in personalized medicine.

特性

IUPAC Name

18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJFZDIRENPICR-SNNBKDRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H83NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1150.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paclitaxel octadecanedioate
Reactant of Route 2
Reactant of Route 2
Paclitaxel octadecanedioate
Reactant of Route 3
Reactant of Route 3
Paclitaxel octadecanedioate
Reactant of Route 4
Reactant of Route 4
Paclitaxel octadecanedioate
Reactant of Route 5
Reactant of Route 5
Paclitaxel octadecanedioate
Reactant of Route 6
Reactant of Route 6
Paclitaxel octadecanedioate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。